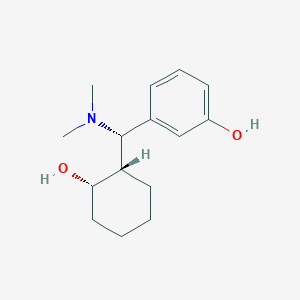

(+)-(S,S,S)-Ciramadol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-(S,S,S)-Ciramadol is a synthetic opioid agonist-antagonist analgesic developed for the management of moderate to severe pain. It exhibits mixed activity at opioid receptors, acting as a partial agonist at κ-receptors and a weak μ-receptor antagonist . This dual mechanism reduces the risk of respiratory depression and dependence compared to pure μ-opioid agonists like morphine . Ciramadol is administered orally or intramuscularly, with peak plasma concentrations achieved within 1–2 hours and an elimination half-life of 4–5 hours . Clinical studies have validated its efficacy in treating chronic cancer pain, postoperative pain, and post-episiotomy pain, with doses ranging from 15 mg to 90 mg .

Preparation Methods

The synthesis of (+)-(S,S,S)-Ciramadol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Formation of the Key Intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, including alkylation and reduction.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, this compound.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

(+)-(S,S,S)-Ciramadol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or sodium methoxide, leading to the replacement of specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

(+)-(S,S,S)-Ciramadol is a synthetic narcotic agonist-antagonist analgesic that was investigated for its potential as a pain reliever in the 1970s . It interacts with opioid receptors in the central nervous system to provide analgesia.

Mechanism of Action

Ciramadol has mixed agonist-antagonist activity at the μ-opioid receptor. It binds to and activates the receptor to a certain extent, producing analgesia. Ciramadol also possesses antagonist properties that prevent complete receptor activation, which could lead to a ceiling effect on pain relief and a reduced risk of dependence compared to full agonists.

Clinical Applications and Research

Ciramadol was compared to other pain relievers, such as codeine, pentazocine, and aspirin, in clinical trials . Studies have shown ciramadol's effectiveness in managing postoperative pain.

- Postoperative Pain: Ciramadol has demonstrated effectiveness in managing postoperative pain. In one study, ciramadol was found to be superior to placebo for the relief of moderate to severe postoperative pain .

- Comparison with Other Analgesics: Studies compared ciramadol in 30 and 60 mg doses with pentazocine 50 mg, aspirin 650 mg, and placebo . Ciramadol 30 mg showed significantly higher analgesic efficacy scores than pentazocine 50 mg and placebo at most evaluation points . Ciramadol 30 mg was significantly more effective than aspirin 650 mg at several time periods, and ciramadol 60 mg was better than pentazocine and placebo at several evaluation times .

*As measured by standard analgesia scales and overall evaluations, 30 mg and 60 mg of ciramadol were found to be equal and superior to 60 mg of codeine, respectively . A statistical advantage was found for ciramadol with respect to codeine at the later observation times, indicating a longer duration of analgesic effect . - Side Effects: Side effects were rare and mild in studies .

Efficacy Scores

| Ciramadol 30 mg | Ciramadol 60 mg | Aspirin 650 mg | Pentazocine 50 mg | Placebo | |

|---|---|---|---|---|---|

| Pain Intensity | Best response | ||||

| Total Pain Relief | Best response | ||||

| Pain Analog Intensity | Best response |

The mean six-hour cumulative sum of pain intensity difference scores, total pain relief scores, and sum of pain analog intensity difference scores showed that the best analgesic response occurred in the ciramadol 30 mg group, followed by the ciramadol 60 mg, aspirin 650 mg, pentazocine 50 mg, and placebo groups .

Mechanism of Action

The mechanism of action of (+)-(S,S,S)-Ciramadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptors, leading to the inhibition of pain signal transmission. This binding results in the activation of intracellular signaling pathways that reduce the perception of pain. The compound’s chiral nature allows for selective binding to specific receptor subtypes, enhancing its analgesic efficacy.

Comparison with Similar Compounds

Pharmacological Profile and Efficacy

Key Findings :

- Vs. Codeine :

Vs. Morphine :

Vs. Pentazocine :

Key Findings :

- Ciramadol’s ceiling effect on respiratory depression makes it safer than morphine, particularly in patients with compromised respiratory function .

- Pentazocine caused significant dysphoria and sedation (p < 0.05 vs. Ciramadol) .

Pharmacokinetic Comparison

Key Findings :

Biological Activity

(+)-(S,S,S)-Ciramadol is a synthetic compound belonging to the class of analgesics, specifically designed to interact with opioid receptors in the central nervous system (CNS). Its unique pharmacological profile combines both agonist and antagonist properties, which may offer advantages in pain management while minimizing the risk of dependence associated with traditional opioids.

Ciramadol primarily exerts its analgesic effects through selective binding to the μ-opioid receptor (μOR). Unlike full agonists, Ciramadol exhibits a mixed agonist-antagonist activity. This means it can activate the μOR to produce analgesia but also has properties that prevent complete receptor activation, potentially leading to a ceiling effect on pain relief. This mechanism is beneficial as it may reduce the likelihood of side effects such as respiratory depression and dependence, which are common with full opioid agonists.

Pharmacological Profile

Recent studies have demonstrated that Ciramadol is effective in managing pain, particularly postoperative pain. In clinical trials, it has shown comparable efficacy to other analgesics like pentazocine and aspirin. The dual action of Ciramadol allows for effective pain relief while minimizing adverse effects.

Comparison of Analgesic Efficacy

| Compound | Analgesic Efficacy | Side Effects |

|---|---|---|

| Ciramadol | High | Lower risk of dependence |

| Pentazocine | Moderate | Moderate risk |

| Aspirin | Low | Gastrointestinal issues |

Binding Affinity and Potency

Ciramadol's binding affinity for the μ-opioid receptor has been characterized in various studies. It has been reported to have a significant binding affinity, which correlates with its analgesic potency. For instance, studies indicate that Ciramadol's interaction with the μOR leads to effective modulation of pain pathways in animal models .

Case Studies

- Postoperative Pain Management : In a randomized controlled trial involving surgical patients, those treated with Ciramadol reported significant reductions in pain scores compared to those receiving traditional opioids. The study highlighted that patients experienced fewer side effects, particularly less sedation and gastrointestinal disturbances.

- Chronic Pain Conditions : Another study focused on patients with chronic pain conditions showed that Ciramadol effectively managed pain levels over an extended period without the escalation of doses typically seen with full opioid agonists. This suggests a potential role for Ciramadol in long-term pain management strategies.

Safety and Side Effects

Ciramadol's mixed agonist-antagonist properties contribute to a favorable safety profile. Clinical observations indicate that patients experience fewer side effects compared to full agonists. The ceiling effect on analgesia limits the risk of overdose and respiratory depression, making it a safer alternative for certain patient populations .

Q & A

Q. [Basic] What validated analytical methods are available for quantifying (+)-(S,S,S)-Ciramadol in biological matrices?

Gas-liquid chromatography (GLC) with electron capture detection is a robust method for quantifying Ciramadol in plasma. The protocol involves derivatizing the drug with dipentafluorobenzoyl chloride and using an isomer as an internal standard. This method demonstrates linearity across 8.75–175 ng (R² > 0.999) with a sensitivity of 4 ng/mL in 2-mL plasma samples. Precision is confirmed by a coefficient of variation (CV) ranging from 3.8% to 11.1% .

Q. [Basic] What is the efficacy profile of this compound in chronic pain management?

In double-blind, crossover trials involving cancer patients, oral Ciramadol (30–90 mg) showed dose-dependent analgesic effects. Pain relief was measured using 4-point rating scales, with peak activity at 2 hours and sustained effects at 4 hours. Ciramadol 90 mg outperformed placebo (P < 0.05) and demonstrated comparable or superior efficacy to codeine 60 mg .

Q. [Advanced] How does hepatic impairment influence the pharmacokinetics of Ciramadol?

In patients with stable cirrhosis, systemic clearance of Ciramadol decreased by 40% (668 ± 109 mL/min in controls vs. 401 ± 82 mL/min in cirrhosis) due to reduced renal clearance (320 ± 73 mL/min vs. 192 ± 45 mL/min). Non-renal clearance (ether glucuronidation) remained unaffected. Acute hepatitis patients showed transient increases in renal clearance, suggesting disease-specific tubular secretion dynamics .

Q. [Advanced] How does Ciramadol compare to codeine in analgesic potency and side-effect profiles?

A randomized crossover trial (N=40) found Ciramadol 90 mg provided significantly greater pain relief than codeine 60 mg (P < 0.05) over 6 hours. Both drugs caused nausea and drowsiness, but side effects were not dose-dependent for Ciramadol. Codeine’s efficacy plateaued at 60 mg, while Ciramadol’s dose-response curve extended to 90 mg without increased adverse events .

Q. [Basic] What study designs are optimal for initial efficacy trials of Ciramadol?

Randomized, double-blind, placebo-controlled crossover designs are preferred. For example, administering single oral doses (e.g., 30 mg, 90 mg, placebo) in random order on successive days minimizes inter-individual variability. Pain intensity and relief should be assessed hourly for 4–6 hours using validated scales (e.g., visual analog or 4-point categorical scales) .

Q. [Advanced] What statistical methods address variability in Ciramadol pharmacokinetic studies?

Linear regression models correlating peak height ratios (drug vs. internal standard) with concentrations are critical for calibration. Population pharmacokinetic modeling can account for covariates like creatinine clearance, which directly affects renal excretion (r = 0.82 between Ciramadol renal clearance and creatinine clearance). Coefficient of variation analysis (3.8–11.1%) ensures precision in inter-day assays .

Q. [Basic] What are the primary metabolic pathways and excretion mechanisms of Ciramadol?

Ciramadol undergoes ether glucuronidation, a non-renal metabolic pathway, and is excreted renally. Renal clearance exceeds glomerular filtration rates (320 ± 73 mL/min vs. typical creatinine clearance of ~120 mL/min), indicating active tubular secretion. Glucuronide metabolites account for 48% of excreted compounds in healthy subjects .

Q. [Advanced] How to mitigate Type II errors in dose-response studies of Ciramadol?

Power analysis should precede study design to determine sample size. For example, detecting a 20% difference in pain relief between Ciramadol 90 mg and codeine 60 mg (α = 0.05, β = 0.2) requires ≥35 participants. Adaptive trial designs with interim analyses allow dose adjustments based on early efficacy signals .

Q. [Advanced] What chiral separation techniques are used to isolate this compound from racemic mixtures?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. The (+)-(S,S,S) configuration is confirmed via X-ray crystallography and optical rotation comparisons. Isomer-specific internal standards (e.g., Ciramadol’s structural analogs) enhance quantification accuracy .

Q. [Basic] What safety considerations apply to Ciramadol in patients with renal dysfunction?

Ciramadol’s renal clearance correlates with creatinine clearance (r = 0.82). In patients with glomerular filtration rates <60 mL/min, dose reduction by 30–50% is recommended to avoid accumulation. Monitoring serum creatinine and urinary output is critical during prolonged therapy .

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

3-[(S)-dimethylamino-[(1S,2S)-2-hydroxycyclohexyl]methyl]phenol |

InChI |

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m1/s1 |

InChI Key |

UVTLONZTPXCUPU-QLFBSQMISA-N |

Isomeric SMILES |

CN(C)[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O |

Canonical SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.